

Application Notes and Protocols for MTH-DL-Methionine in Metabolic Disease Research

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Compound of Interest

Compound Name: MTH-DL-Methionine

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Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic processes beyond its function in protein synthesis. Its metabolism is intricately linked to one-carbon metabolism, transsulfuration, and the synthesis of key molecules such as S-adenosylmethionine (SAM), the universal methyl donor. Dysregulation of methionine metabolism has been implicated in the pathophysiology of various metabolic diseases, including obesity, type 2 diabetes, and metabolic syndrome. This document provides detailed application notes and experimental protocols for the investigation of **MTH-DL-Methionine**, a derivative of DL-methionine, in the context of metabolic disease research.

Disclaimer: **MTH-DL-Methionine** (3-methyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone) is a specific chemical entity. To date, there is a scarcity of published research specifically investigating the effects of this particular derivative on metabolic diseases. Therefore, the following protocols are based on established methodologies for studying the effects of DL-methionine and methionine restriction. Researchers should adapt and validate these protocols for their specific experimental needs when investigating **MTH-DL-Methionine**.

Data Presentation: Effects of Methionine Modulation on Metabolic Parameters

The following tables summarize quantitative data from studies on methionine restriction, which can serve as a benchmark for investigating the effects of **MTH-DL-Methionine**.

Table 1: Effects of Methionine Restriction on Body Weight and Composition in Rodent Models

Parameter	Animal Model	Diet Details	Duration	Outcome	Reference
Body Weight	C57BL/6J Mice	High-Fat Diet (0.12% Methionine vs. 0.86%)	12 weeks	Lower body weight gain in the methionine-restricted group.	[1]
Fat Mass	NZO Mice	High-Fat Diet (0.17% Methionine vs. 0.86%)	9 weeks	No significant change in fat mass.	[2]
Intrahepatic Lipid	Obese Adults	Methionine-restricted diet	16 weeks	Significant reduction in intrahepatic lipid content.	[3]
Food Intake	C57BL/6J Mice	High-Fat Diet (0.12% Methionine vs. 0.86%)	12 weeks	Increased food intake in the methionine-restricted group.	[1]

Table 2: Effects of Methionine Restriction on Glucose Homeostasis and Insulin Sensitivity

Parameter	Animal Model/Subj ect	Diet Details	Duration	Outcome	Reference
Fasting Glucose	NZO Mice	High-Fat Diet (0.17% Methionine vs. 0.86%)	9 weeks	Prevention of hyperglycemia.	[2]
Insulin Sensitivity	C57BL/6J Mice	Methionine-restricted diet	8 weeks	Increased insulin sensitivity.	[4]
Glucose Tolerance	C57BL/6J Mice	High-Fat Diet (0.12% Methionine vs. 0.86%)	12 weeks	Improved glucose tolerance.	[1]
Plasma Insulin	C57BL/6J Mice	Methionine-restricted diet	8 weeks	Reduced fasting insulin.	[4]
Plasma Adiponectin	C57BL/6J Mice	High-Fat Diet (0.12% Methionine vs. 0.86%)	12 weeks	Significantly increased adiponectin levels.	[1]
Plasma FGF21	NZO Mice	High-Fat Diet (0.17% Methionine vs. 0.86%)	9 weeks	Elevated plasma FGF21 levels.	[2]

Experimental Protocols

In Vivo Studies in Rodent Models

1. Protocol for Methionine-Modulated Diet Formulation and Feeding

- Objective: To prepare and administer a diet with a specific concentration of **MTH-DL-Methionine** to rodent models of metabolic disease.

- Materials:
 - Basal diet mix (e.g., AIN-93M or a high-fat diet base)
 - **MTH-DL-Methionine**
 - Control diet with standard DL-Methionine concentration (e.g., 0.86% w/w)
 - Metabolic cages for monitoring food and water intake
- Procedure:
 - Determine the desired concentration of **MTH-DL-Methionine** for the experimental diet. This should be based on preliminary dose-response studies. As a starting point, consider molar equivalents to standard methionine concentrations used in published studies (e.g., 0.17% for restriction, 0.86% for control).
 - Thoroughly mix the **MTH-DL-Methionine** with a small portion of the basal diet mix.
 - Gradually add the pre-mix to the bulk of the basal diet and mix until a homogenous distribution is achieved.
 - Prepare the control diet by mixing standard DL-Methionine into the basal diet at the control concentration.
 - Store the prepared diets in airtight containers at 4°C to prevent degradation.
 - House animals in individual cages and provide them with ad libitum access to the respective diets and water.
 - Monitor food and water intake and body weight regularly (e.g., twice weekly).^[1]

2. Protocol for Oral Glucose Tolerance Test (OGTT)

- Objective: To assess glucose clearance from the circulation in response to an oral glucose challenge.
- Materials:

- Glucose solution (e.g., 20% D-glucose in sterile water)
- Glucometer and test strips
- Oral gavage needles
- Procedure:
 - Fast the mice for 6 hours with free access to water.[\[5\]](#)
 - Record the fasting body weight.
 - Collect a baseline blood sample (time 0) from the tail vein.
 - Administer a glucose solution (2 g/kg body weight) via oral gavage.[\[5\]](#)
 - Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[\[6\]](#)
 - Measure blood glucose concentrations at each time point using a glucometer.
 - Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

3. Protocol for Analysis of Lipid Metabolism

- Objective: To quantify key lipid parameters in plasma and liver tissue.
- Materials:
 - Commercial kits for triglyceride, total cholesterol, and non-esterified fatty acid (NEFA) quantification.
 - Reagents for lipid extraction from liver tissue (e.g., chloroform/methanol).
- Procedure:
 - Plasma Lipid Analysis:
 - Collect blood samples from fasted animals into EDTA-coated tubes.

- Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.[7]
- Use commercial colorimetric or fluorometric kits to measure plasma triglycerides, total cholesterol, and NEFAs according to the manufacturer's instructions.
- Hepatic Lipid Analysis:
 - Euthanize the animals and excise the liver.
 - Homogenize a known weight of liver tissue.
 - Extract total lipids using a chloroform/methanol extraction method.
 - Dry the lipid extract and resuspend it in an appropriate solvent.
 - Quantify hepatic triglyceride and cholesterol content using commercial kits.

In Vitro Studies in Cell Culture

1. Protocol for Methionine Restriction in Cell Culture

- Objective: To investigate the cellular effects of **MTH-DL-Methionine** in a controlled in vitro environment.
- Materials:
 - Relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes)
 - DMEM or other suitable basal medium lacking methionine.
 - Dialyzed fetal bovine serum (dFBS)
 - **MTH-DL-Methionine**
 - DL-Methionine (for control)
- Procedure:
 - Culture cells to the desired confluency in standard complete medium.

- Prepare the experimental media:
 - Control Medium: Basal medium supplemented with a standard concentration of DL-Methionine (e.g., 200 μ M) and dFBS.
 - **MTH-DL-Methionine** Medium: Basal medium supplemented with the desired concentration of **MTH-DL-Methionine** and dFBS. A dose-response experiment is recommended.
- Wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells in the respective experimental media for the desired duration (e.g., 24, 48, 72 hours).
- Harvest the cells for downstream analysis (e.g., western blotting, gene expression analysis).

2. Protocol for Western Blot Analysis of Insulin and FGF21 Signaling Pathways

- Objective: To assess the activation of key proteins in the insulin and FGF21 signaling pathways.
- Materials:
 - Cell or tissue lysates
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF or nitrocellulose membranes
 - Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FGFR, anti- β -Klotho)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate

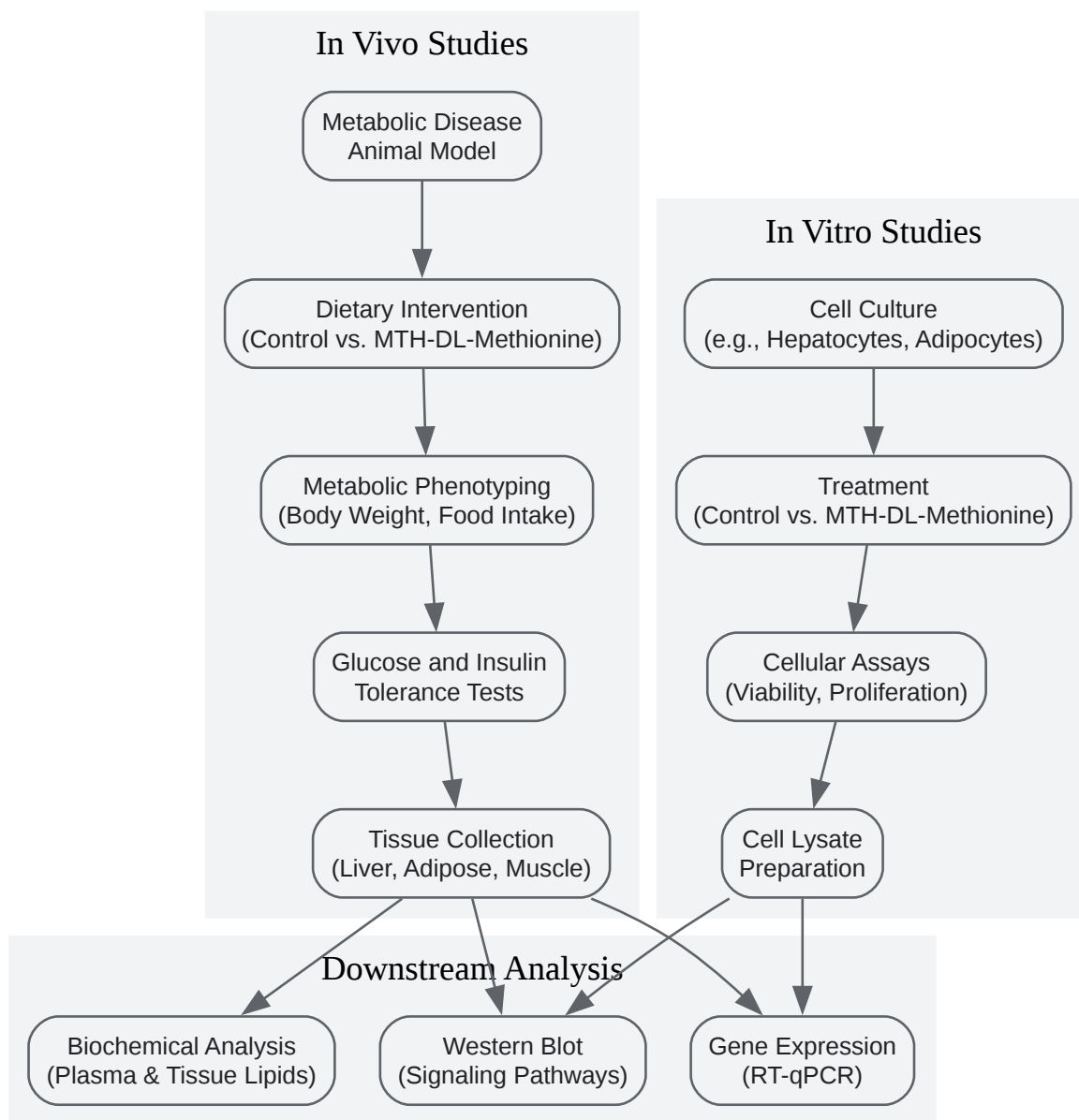
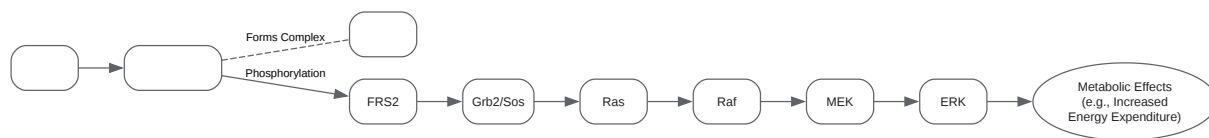
- Procedure:
 - Prepare protein lysates from cells or tissues and determine the protein concentration.
 - Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations



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Caption: Insulin Signaling Pathway Leading to Glucose Uptake.



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